Mogroside IVa

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

. It belongs to a class of compounds called mogrosides, which are known for their intense sweetness and potential health benefits, including antioxidation, anti-inflammatory, and blood glucose modulation effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Mogroside IVa can be synthesized through various chemical and enzymatic methods. The primary synthetic route involves the glycosylation of mogrol, the aglycone part of mogrosides, using glycosyltransferases. This process typically requires specific reaction conditions, such as controlled temperature and pH, to ensure the proper formation of glycosidic bonds.

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification of mogrosides from Siraitia grosvenorii fruit. Advanced techniques like biotransformation and enzyme engineering are employed to enhance the yield and purity of this compound. These methods help overcome the complexities associated with the purification and synthesis of mogrosides.

Analyse Chemischer Reaktionen

Types of Reactions: Mogroside IVa primarily undergoes glycosylation reactions, where sugar moieties are attached to the mogrol core. Other reactions include hydrolysis, where glucose residues are selectively removed to produce different mogrosides.

Common Reagents and Conditions: The glycosylation reactions typically use glycosyltransferases and specific sugar donors under controlled conditions. Hydrolysis reactions may involve enzymes like glucosidases, which break down glucose residues at specific positions on the mogroside molecule.

Major Products Formed: The major products formed from these reactions include various mogrosides, such as Mogroside V, which is known for its high sweetness and health benefits.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Mogroside IVa is characterized by its intense sweetness and potential health benefits, including antioxidative, anti-inflammatory, and blood glucose modulation effects. As a natural sweetener, it is often used in food and beverage products as a sugar substitute due to its low-caloric content and non-glycemic response.

Mechanism of Action:

- Antioxidative Properties: this compound exhibits strong antioxidative effects by scavenging free radicals and reducing oxidative stress in cells .

- Anti-inflammatory Effects: It modulates inflammatory pathways, notably the nuclear factor kappa B (NF-κB) signaling pathway, which is crucial in regulating immune responses .

- Blood Glucose Regulation: Research indicates that this compound can inhibit glucose absorption in the intestines and enhance insulin sensitivity, making it a candidate for managing diabetes .

2.1. Anti-Diabetic Effects

This compound has been studied for its potential to manage blood sugar levels. In various animal models, it has demonstrated the ability to lower blood glucose levels by inhibiting gluconeogenesis and enhancing insulin signaling pathways .

2.2. Neuroprotective Effects

Case studies show that this compound can protect neuronal cells from damage induced by oxidative stress. For instance, it has been reported to reduce neuroinflammation in microglial cells and promote neuronal survival under stress conditions .

2.3. Anti-Cancer Activity

Emerging research highlights this compound's potential as an anti-cancer agent. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in several cancer types through various biochemical pathways .

Applications in Food Science

This compound's sweetness profile makes it an attractive alternative to sugar in food products:

- Natural Sweetener: It is utilized in low-calorie products, providing sweetness without the associated calories of sucrose.

- Sensory Enhancement: Studies indicate that this compound can improve the sensory profile of food products while maintaining health benefits .

4.1. Pharmacokinetics Study

A study evaluated the pharmacokinetic properties of this compound after oral administration, revealing favorable absorption characteristics and bioavailability similar to other therapeutic compounds .

4.2. In Vivo Studies on Diabetes

In diabetic mouse models, administration of this compound resulted in significant reductions in fasting blood glucose levels and improvements in insulin sensitivity compared to control groups .

Comparative Analysis with Other Mogrosides

| Compound Name | Sweetness Level | Health Benefits | Notable Effects |

|---|---|---|---|

| This compound | Moderate | Antioxidant, Anti-inflammatory | Blood glucose modulation |

| Mogroside V | High | Antidiabetic, Anticancer | Stronger sweetness; more potent health benefits |

| Mogroside III | Low | Anti-inflammatory | Less sweetness; moderate health benefits |

Wirkmechanismus

Mogroside IVa exerts its effects through multiple pathways:

Molecular Targets: It interacts with various molecular targets, including enzymes and receptors involved in glucose metabolism and oxidative stress.

Pathways Involved: The compound modulates pathways related to antioxidation, anti-inflammatory responses, and glucose regulation.

Vergleich Mit ähnlichen Verbindungen

Mogroside IVa is similar to other mogrosides, such as Mogroside V and Mogroside VI, which are also derived from Siraitia grosvenorii. While Mogroside V is known for its higher sweetness and more potent health benefits, this compound offers a balance of sweetness and health properties

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

Mogroside IVa, a prominent compound derived from the fruit of Siraitia grosvenorii (commonly known as monk fruit), has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

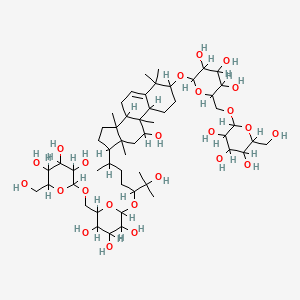

Chemical Composition and Structure

This compound is a glycosylated triterpenoid saponin characterized by its unique structural features. It consists of a mogrol backbone with multiple glucose units attached, which contributes to its sweet taste and biological effects. The molecular formula is C30H50O13, and it is often studied alongside other mogrosides such as mogroside V.

Pharmacological Activities

This compound exhibits a variety of pharmacological activities, including:

- Antioxidant Properties : this compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage and associated diseases .

- Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions .

- Antidiabetic Activity : Studies suggest that this compound may enhance insulin sensitivity and reduce blood glucose levels by inhibiting gluconeogenesis in the liver .

- Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative damage and inflammation, which may have implications for neurodegenerative diseases .

The biological effects of this compound are mediated through several mechanisms:

- Inhibition of Enzymes : this compound inhibits key enzymes involved in glucose metabolism, leading to decreased blood sugar levels. This action is particularly relevant in the context of diabetes management .

- Regulation of Signaling Pathways : The compound modulates various signaling pathways associated with inflammation and oxidative stress, including NF-kB and MAPK pathways .

Case Studies and Research Findings

- Antidiabetic Effects : A study involving diabetic mice demonstrated that treatment with this compound resulted in significant reductions in fasting blood glucose levels compared to control groups. The mechanism was attributed to enhanced glucose uptake by peripheral tissues .

- Neuroprotective Studies : In a model of neuroinflammation induced by lipopolysaccharides (LPS), this compound significantly reduced inflammatory markers and protected neuronal cells from apoptosis, suggesting its potential use in neurodegenerative disorders .

- Antioxidant Activity Assessment : Various assays have confirmed the antioxidant capacity of this compound, including DPPH and ABTS radical scavenging assays, where it showed strong free radical scavenging activity comparable to established antioxidants .

Table 1: Summary of Biological Activities of this compound

Table 2: Comparative Analysis with Other Mogrosides

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Antidiabetic Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Mogroside V | Very High | High | Moderate |

| Mogrol | Moderate | Low | Low |

Eigenschaften

IUPAC Name |

2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[[11-hydroxy-17-[6-hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H92O24/c1-22(9-13-33(51(4,5)70)78-49-45(69)41(65)37(61)29(76-49)21-72-47-43(67)39(63)35(59)27(19-56)74-47)23-15-16-52(6)30-12-10-24-25(54(30,8)31(57)17-53(23,52)7)11-14-32(50(24,2)3)77-48-44(68)40(64)36(60)28(75-48)20-71-46-42(66)38(62)34(58)26(18-55)73-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGRRPCHOJYNKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H92O24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1125.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.